molecular formula C12H11N3O2 B8542317 5-Amino-2-phenyl-pyrimidine-4-carboxylic acid methyl ester

5-Amino-2-phenyl-pyrimidine-4-carboxylic acid methyl ester

Cat. No. B8542317
M. Wt: 229.23 g/mol
InChI Key: BJGIPXFMOPNVGM-UHFFFAOYSA-N
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Patent
US06569860B2

Procedure details

To 4.0 g (0.0186 mole) of 5-amino-2-phenyl-pyrimidine-4-carboxylic acid in an ice bath was slowly added 48 mL of trifluoroacetic anhydride and the mixture was heated to 50° C. for 5 h. The reaction mixture was filtered, washed with a little trifluoroacetic anhydride and dried. To a suspension of the resulting product in 50 mL of methanol, was added 0.1 mL of 0.5M sodium methoxide in methanol. The mixture was refluxed for 15 minutes, cooled to room temperature, and HCl gas was bubbled in for one hour. After cooling and filtering, the solid was treated with 200 ml of 1N NaOH and 200 ml ether. The organic layer was dried over magnesium sulfate, filtered, evaporated to yield 2.43 g of 5-amino-2-phenyl-pyrimidine-4-carboxylic acid methyl ester, as a yellow solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:14]([OH:16])=[O:15])=[N:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[N:6][CH:7]=1.F[C:18](F)(F)C(OC(=O)C(F)(F)F)=O>>[CH3:18][O:15][C:14]([C:3]1[C:2]([NH2:1])=[CH:7][N:6]=[C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:4]=1)=[O:16]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC=1C(=NC(=NC1)C1=CC=CC=C1)C(=O)O
Step Two
Name
Quantity
48 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed with a little trifluoroacetic anhydride
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
To a suspension of the resulting product in 50 mL of methanol
ADDITION
Type
ADDITION
Details
was added 0.1 mL of 0.5M sodium methoxide in methanol
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
HCl gas was bubbled in for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtering
ADDITION
Type
ADDITION
Details
the solid was treated with 200 ml of 1N NaOH and 200 ml ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NC(=NC=C1N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.